molecular formula C6H8FN3 B13656944 2-(Aminomethyl)-5-fluoropyridin-3-amine

2-(Aminomethyl)-5-fluoropyridin-3-amine

Cat. No.: B13656944
M. Wt: 141.15 g/mol
InChI Key: DQMQMIZYOIGSHW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluoropyridin-3-amine , a solid with a molecular formula of C6H8FN3 and a molecular weight of 141.15, is a fluorinated pyridine derivative of high interest in medicinal chemistry and drug discovery . This compound features both a primary amine and an aminomethyl group on its pyridine ring, making it a versatile multifunctional building block for the synthesis of more complex molecules. Its structure is particularly valuable for creating potential Pim kinase inhibitors , as indicated by patents detailing the use of similar pyridineamine compounds in oncological research . The presence of the fluorine atom can enhance a compound's physicochemical properties, such as metabolic stability and membrane permeability, which is crucial in developing small-molecule therapeutics . As a key synthetic intermediate, it is employed in various chemical transformations, including amide bond formation, nucleophilic substitution, and as a precursor to heterocyclic scaffolds. Researchers utilize this compound under the premise that it is For Research Use Only and it is not intended for diagnostic, therapeutic, or any human or veterinary use. It requires cold-chain transportation and should be stored at 2-8°C . Appropriate personal protective equipment should be worn, and it should be handled only by trained personnel in a well-ventilated laboratory setting.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

2-(aminomethyl)-5-fluoropyridin-3-amine

InChI

InChI=1S/C6H8FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2

InChI Key

DQMQMIZYOIGSHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CN)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Aminomethyl)-5-fluoropyridin-3-amine

Direct Amination of Fluorinated Pyridine Precursors

One of the primary approaches to prepare fluorinated aminopyridines involves nucleophilic substitution (amination) on fluorinated or chlorofluorinated pyridine rings. A representative example is the synthesis of 2-amino-3-fluoro-5-chloropyridine, which can be further modified to the target compound.

Ammonification of 2,3-Difluoro-5-chloropyridine
  • Procedure: 2,3-Difluoro-5-chloropyridine is reacted with aqueous ammonia in a sealed autoclave at elevated temperatures (120–140°C) for 20–24 hours.
  • Outcome: The reaction yields 2-amino-3-fluoro-5-chloropyridine with yields around 84–85% after filtration and extraction.
  • Post-reaction processing: The product precipitates as a light yellow solid, filtered, washed, and purified by organic solvent extraction and drying.
  • Significance: This method offers a simple, scalable route with cheap and readily available starting materials and straightforward work-up.
Parameter Condition 1 Condition 2 Condition 3
Starting material 2,3-Difluoro-5-chloropyridine (100 g, 0.669 mol) Same Same
Ammonia volume 1.125 L (8.025 mol, 12 eq) 1.5 L (10.7 mol) 0.75 L (5.35 mol)
Temperature 120°C 140°C 140°C
Reaction time 20 h 20 h 24 h
Yield (%) 85.32 85.26 84.34

Table 1: Ammonification of 2,3-Difluoro-5-chloropyridine to 2-amino-3-fluoro-5-chloropyridine

Subsequent Reduction and Functional Group Transformations
  • After amination, further reduction or substitution can be performed to convert the 5-chloro substituent to an aminomethyl group at the 5-position.
  • Reduction methods typically involve catalytic hydrogenation using Raney nickel catalysts under mild conditions.
  • Hydrazine monohydrate can also be used for substitution and reduction steps to obtain highly pure 2-aminopyridine derivatives.

Hydrazine-Mediated Substitution and Reduction

A patent discloses a mild and efficient method involving:

  • Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
  • Subsequent reduction with hydrogen in the presence of Raney nickel to yield 2-amino-3-substituted-5,6-difluoropyridine.
  • This method improves purity and operates under milder conditions compared to direct ammonification, avoiding harsh high-pressure ammonia reactions.

Rhodium-Catalyzed Coupling Approaches for Aminopyridines

Recent research explores Rhodium-catalyzed coupling of vinyl azides and isonitriles to synthesize multisubstituted aminopyridines, including fluorinated derivatives.

  • The method involves a one-pot reaction under nitrogen atmosphere in 1,4-dioxane.
  • After disappearance of vinyl azide (monitored by TLC), ammonium chloride, sodium bicarbonate, and alkynes are added, followed by heating at 120°C for 8 hours.
  • The products are isolated by chromatography without recrystallization.
  • This approach allows structural diversity and functional group tolerance, potentially adaptable to this compound synthesis.

Challenges and Protective Group Strategies in Fluorinated Aminopyridine Synthesis

  • Attempts to fluorinate certain aminolevulinic acid analogs under basic conditions often lead to elimination byproducts.
  • Protective groups for amino and oxo functionalities (e.g., oxazole precursors) have been used to facilitate fluorination and subsequent deprotection to yield fluorinated aminopyridines.
  • This strategy may be applicable to the synthesis of this compound to improve yields and selectivity.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages References
Ammonification of 2,3-difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine + NH3 120-140°C, 20-24 h, sealed autoclave ~84-85 Simple, scalable, high yield
Hydrazine substitution & reduction 3-substituted-2,5,6-trifluoropyridine + hydrazine monohydrate 50-150°C, Raney Ni catalyst, H2 reduction Not specified Mild conditions, high purity
Rh-catalyzed vinyl azide coupling Vinyl azide + isonitrile + alkyne Rh catalyst, 120°C, 8 h Variable Versatile, allows functionalization
Protective group strategy for fluorination Amino and oxo protected precursors Fluorodecarboxylation, mild deprotection Not specified Avoids elimination byproducts

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-fluoropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aminomethyl)-5-fluoropyridin-3-amine with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound Not provided C6H8FN3 157.15 (calculated) -CH2NH2 (2), -NH2 (3), -F (5) Inferred: Potential bioactivity; no direct data available
2-Chloro-5-fluoropyridin-3-amine 884495-37-8 C5H4ClFN2 146.55 -Cl (2), -NH2 (3), -F (5) Research use only; not for human use
2-Amino-3-nitro-5-fluoropyridine 212268-12-7 C5H4FN3O2 157.10 -NH2 (2), -NO2 (3), -F (5) High reactivity due to nitro group; ≥99% purity
5-(Trifluoromethyl)pyridin-2-amine Not provided C6H5F3N2 174.12 -CF3 (5), -NH2 (2) Used in coordination chemistry
2-Fluoro-5-(4-fluorophenyl)pyridin-3-amine 1214326-87-0 C11H8F2N2 206.20 -F (2), -(4-fluorophenyl) (5), -NH2 (3) Structural complexity for drug design
5-(Aminomethyl)-3-(difluoromethyl)-4-iodopyridin-2-amine 1806885-69-7 C7H8F2IN3 299.06 -CH2NH2 (5), -CF2H (3), -I (4), -NH2 (2) Heavy atom (iodine) may aid crystallography

Research Findings and Substituent Effects

a. Positional Influence of Substituents

  • Aminomethyl vs. Chlorine/Nitro Groups: The aminomethyl group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to the electron-withdrawing -Cl () or -NO2 () groups. Chlorine and nitro substituents increase electrophilicity, making those compounds more reactive in nucleophilic substitution reactions .
  • Fluorine Substitution :

    • Fluorine at position 5 improves metabolic stability and lipophilicity, a common strategy in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Aminomethyl)-5-fluoropyridin-3-amine in a laboratory setting?

  • Methodological Answer : Synthesis involves fluorination and aminomethylation of pyridine derivatives. Start with 5-fluoropyridin-3-amine and introduce the aminomethyl group via reductive amination using formaldehyde and ammonium chloride under controlled pH (6–7). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm structural integrity using 1H^{1}\text{H} NMR (DMSO-d₆, δ 8.2–6.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store lyophilized powder at -80°C in airtight containers for long-term stability (6+ months). For short-term use (≤1 month), store at -20°C with desiccants. Prepare stock solutions in anhydrous DMSO (10 mM), aliquot into single-use vials, and avoid freeze-thaw cycles. Verify solubility by pre-warming to 37°C and sonicating for 10 minutes before use .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and lab coats. Work in a fume hood with ≤5 ppm airborne exposure limits. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols include rinsing eyes with saline (15 minutes) and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorination and aminomethylation in derivatives?

  • Methodological Answer : Use directing groups (e.g., nitro or boronic esters) to control fluorination at the 5-position. For aminomethylation, employ Pd-catalyzed C–H activation with ligands like Xantphos (2.5 mol%) in DMF at 100°C. Monitor regioselectivity via 19F^{19}\text{F} NMR (δ -110 to -120 ppm for CF groups) and optimize using DoE (Design of Experiments) for temperature/pH interactions .

Q. What analytical techniques resolve structural ambiguities in analogs of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to confirm amine connectivity. Use LC-MS/MS (ESI+ mode) to detect degradation products under accelerated stability conditions (40°C/75% RH). For fluorine environments, 19F^{19}\text{F} NMR chemical shifts correlate with electronic effects of substituents .

Q. How can solubility challenges in aqueous assays be addressed?

  • Methodological Answer : Improve solubility via co-solvent systems (e.g., 20% PEG-400 in PBS) or prodrug strategies (e.g., acetyl-protected amines). Characterize solubility using shake-flask methods with HPLC-UV quantification (λ = 260 nm). For cellular assays, use cyclodextrin-based solubilizers at ≤0.1% w/v to minimize cytotoxicity .

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